molecular formula C4H10O3 B1293952 2-(Hydroxymethyl)propane-1,3-diol CAS No. 4704-94-3

2-(Hydroxymethyl)propane-1,3-diol

Cat. No.: B1293952
CAS No.: 4704-94-3
M. Wt: 106.12 g/mol
InChI Key: SFRDXVJWXWOTEW-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)propane-1,3-diol, also known as trimethylolmethane, is an organic compound with the molecular formula C4H10O3. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various industrial applications due to its multifunctional properties, including its role as a building block in the synthesis of polymers and resins .

Biochemical Analysis

Biochemical Properties

2-(Hydroxymethyl)propane-1,3-diol is extensively used in biochemical reactions due to its buffering capacity. It interacts with various enzymes, proteins, and other biomolecules to maintain the pH within a narrow range, which is critical for the proper functioning of these biomolecules. For instance, it is commonly used in TAE and TBE buffers for nucleic acid electrophoresis. The compound’s primary amine group allows it to undergo typical amine reactions, such as condensations with aldehydes, and it can also form complexes with metal ions in solution .

Cellular Effects

This compound influences various cellular processes by maintaining the pH balance within cells. This compound is known to affect cell signaling pathways, gene expression, and cellular metabolism. By stabilizing the pH, it ensures that enzymes and other proteins function optimally, which is essential for processes such as DNA replication, transcription, and protein synthesis. Additionally, it has been observed to prevent cellular damage by contributing to defense signaling .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its buffering action. It can bind to hydrogen ions, thereby preventing significant changes in pH. This interaction is crucial for enzyme activity, as many enzymes are sensitive to pH changes. The compound can also interact with metal ions, forming complexes that can influence various biochemical pathways. Furthermore, it can undergo reactions typical of primary amines, such as condensations with aldehydes, which can affect gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its buffering capacity can be influenced by temperature and concentration. For instance, as the temperature decreases from 25°C to 5°C, the pH of a buffer containing this compound will increase by an average of 0.03 units per degree. Conversely, as the temperature rises from 25°C to 37°C, the pH will decrease by an average of 0.025 units per degree. These changes can impact the stability and effectiveness of the compound in long-term experiments .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, it effectively maintains pH balance without causing adverse effects. At high doses, it can lead to toxicity and adverse effects, such as metabolic acidosis. It is crucial to determine the appropriate dosage to avoid these toxic effects while ensuring the compound’s efficacy in maintaining pH stability .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to pH regulation and buffering. It interacts with enzymes and cofactors that are essential for maintaining the acid-base balance within cells. This compound can influence metabolic flux and metabolite levels by stabilizing the pH, which is critical for enzyme activity and metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s high solubility in water allows it to be easily distributed within the cellular environment, ensuring its availability for buffering reactions .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its buffering effects. It can also be found in other subcellular compartments, such as the nucleus and mitochondria, where pH regulation is crucial for various biochemical processes. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)propane-1,3-diol can be synthesized through the exhaustive condensation of nitromethane with formaldehyde under basic conditions. This process involves repeated Henry reactions to produce the intermediate (HOCH2)3CNO2, which is subsequently hydrogenated to yield the final product .

Industrial Production Methods

In industrial settings, the compound is typically produced by the reaction of formaldehyde with acetone in the presence of a basic catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and resins.

    Biology: Employed as a buffer in biochemical and molecular biology experiments.

    Medicine: Utilized in the formulation of pharmaceuticals and as a component in drug delivery systems.

    Industry: Applied in the production of coatings, adhesives, and sealants

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Tris(hydroxymethyl)ethane
  • 1,1,1-Tris(hydroxymethyl)propane
  • Pentaerythritol
  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
  • Di(trimethylolpropane)

Uniqueness

2-(Hydroxymethyl)propane-1,3-diol is unique due to its three hydroxyl groups, which provide it with high reactivity and versatility in chemical synthesis. This makes it an essential compound in the production of various polymers and resins, as well as in biochemical applications where precise pH control is required .

Properties

IUPAC Name

2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3/c5-1-4(2-6)3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFRDXVJWXWOTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197010
Record name Trimethylolmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4704-94-3
Record name 2-(Hydroxymethyl)-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4704-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004704943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylolmethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(hydroxymethyl)propane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.897
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIMETHYLOLMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-(Hydroxymethyl)propane-1,3-diol?

A1: this compound has the molecular formula C4H10O3 and a molecular weight of 122.12 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers employ various spectroscopic methods for characterization, including:

  • Infrared Spectroscopy (IR): Identifies functional groups like O-H, C-H, C-O, and C=O present in the molecule. []
  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information about the hydrogen and carbon atoms in the molecule. [, ]
  • X-ray photoelectron spectroscopy (XPS): Analyzes the elemental composition and chemical states within the material. []

Q3: How does the structure of this compound contribute to its stability?

A3: The presence of three hydroxyl groups in this compound contributes to its stability through hydrogen bonding, both within the molecule and with surrounding solvent molecules. []

Q4: What are the advantages of using this compound in the synthesis of polymers?

A4: this compound serves as a valuable building block in polymer synthesis due to its:

  • Triol functionality: This allows for branching and crosslinking, influencing the polymer's properties. [, ]
  • Hydrophilicity: It imparts water solubility or dispersibility to the resulting polymers. []
  • Biocompatibility: Makes it suitable for biomedical applications. []

Q5: How does this compound influence the properties of materials like carbon dots?

A5: When used as a precursor for carbonized polymer dots (CPDs), this compound contributes to:

  • Polymerization: It forms polymeric species with amide and ester bonds during CPD synthesis. []
  • Photoluminescence: The resulting CPDs exhibit high quantum yields, making them promising for optical applications. []

Q6: Can this compound be used as a ligand in metal complex synthesis?

A6: Yes, this compound acts as a versatile ligand in metal complex synthesis due to its:

  • Multidentate nature: It can bind to metal ions through multiple oxygen and nitrogen atoms. [, , , , , ]
  • Flexibility: Allows it to adapt to different metal ion sizes and coordination geometries. []

Q7: How does the use of this compound as a ligand influence the properties of the resulting metal complexes?

A7: The incorporation of this compound as a ligand can:

  • Direct the formation of specific cluster geometries: Leading to unique structural arrangements in metal complexes. [, , , , ]
  • Influence magnetic properties: Impacting the magnetic coupling between metal ions within the complex. [, , ]

Q8: How does this compound interact with enzymes?

A8: this compound has been shown to:

  • Inhibit specific enzymes: For example, it can inhibit catechol oxidase activity through competitive coordination. []
  • Be a substrate for bacterial degradation: Bacteria have evolved pathways to utilize this compound as a carbon and nitrogen source. []

Q9: Can this compound be used to study biological processes?

A9: Yes, this compound finds use in various biological research applications:

  • As a buffer: Its buffering capacity around pH 7-8 makes it suitable for maintaining physiological pH in biological experiments. [, ]
  • In drug delivery systems: Its biocompatibility makes it potentially suitable for formulating drug carriers. []
  • As a component in cell culture media: It provides essential nutrients for cell growth. []

Q10: What are the potential environmental impacts of this compound?

A10: While widely used, the environmental fate and impact of this compound requires further investigation:

  • Biodegradation: Understanding its biodegradability in various environments is crucial. [, ]
  • Ecotoxicity: Assessing potential toxicity to aquatic and terrestrial organisms is essential. []

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